4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde chemical properties
4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde chemical properties
An In-depth Technical Guide to 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde: Properties, Synthesis, and Applications
Introduction
4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its molecular architecture is distinguished by three key functional groups: a reactive aldehyde, a fluorine atom, and a 4-methylpiperazino-methyl side chain. This combination of features makes it a versatile building block for the construction of more complex molecules with potential therapeutic applications. The aldehyde group provides a reactive site for a variety of chemical transformations, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the piperazine moiety is a common pharmacophore known to improve solubility and bioavailability.[1][2] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₁₃H₁₇FN₂O |
| Molecular Weight | 236.29 g/mol |
| CAS Number | 1197193-42-2[3] |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in organic solvents like methanol, dichloromethane |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), the benzylic methylene protons, the piperazine ring protons, and the N-methyl protons.
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¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm), as well as signals for the aromatic carbons (one of which will show a large coupling constant with the fluorine atom), and the aliphatic carbons of the piperazine ring and methyl group.
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IR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretch of the aldehyde (typically around 1700 cm⁻¹), along with C-H stretching frequencies for the aromatic and aliphatic groups, and a C-F stretching band.[6]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Characterization
A common and logical synthetic route to 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde involves the nucleophilic substitution of a benzylic halide with N-methylpiperazine. The starting material, 4-fluoro-2-(bromomethyl)benzaldehyde, can be prepared from 4-fluoro-2-methylbenzaldehyde.
Experimental Protocol: Synthesis
Step 1: Bromination of 4-Fluoro-2-methylbenzaldehyde
This step involves the radical bromination of the methyl group on the aromatic ring.
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Dissolve 4-fluoro-2-methylbenzaldehyde (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 equivalents).
-
Reflux the mixture under a light source (e.g., a 250W lamp) for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluoro-2-(bromomethyl)benzaldehyde.
Step 2: Nucleophilic Substitution with N-Methylpiperazine
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Dissolve the crude 4-fluoro-2-(bromomethyl)benzaldehyde (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.
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Add N-methylpiperazine (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for several hours until the reaction is complete.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent the product from streaking on the column.
Caption: Key chemical transformations of the aldehyde group.
Applications in Medicinal Chemistry
Substituted benzaldehydes are crucial building blocks in drug discovery. [1]The title compound, with its specific substitution pattern, is a precursor for molecules targeting a range of biological systems. The 4-fluoro-2-(substituted)benzyl moiety is found in various biologically active compounds.
-
Kinase Inhibitors: The piperazine ring is a common feature in many kinase inhibitors, where it often interacts with the solvent-exposed region of the ATP-binding pocket. The benzaldehyde can be elaborated to construct the core scaffold of such inhibitors. [7]* GPCR Ligands: The structural motifs present in this molecule are also relevant for the synthesis of ligands for G-protein coupled receptors.
-
Antimicrobial and Antiviral Agents: The combination of a fluorinated aromatic ring and a basic side chain can be advantageous in the development of antimicrobial and antiviral drugs.
The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, and it can also modulate the pKa of nearby functional groups, which can influence receptor binding and pharmacokinetic properties. [2]
Safety and Handling
While a specific safety data sheet for 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde is not widely available, its handling precautions can be inferred from related compounds like 4-fluorobenzaldehyde and piperazine derivatives. [8][9][10][11][12]
| Hazard Category | Precautionary Measures |
|---|---|
| Acute Toxicity | May be harmful if swallowed. [8][9][12] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. [8][9][10] |
| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection. [8][9][10][11] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. [9][10][11] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. [8][9][10]|
Always consult a comprehensive and up-to-date Safety Data Sheet (SDS) before handling any chemical.
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